Tris(trimethylsiloxy)silylethyltriethoxysilane

Beschreibung

IUPAC Nomenclature and Structural Formula Analysis

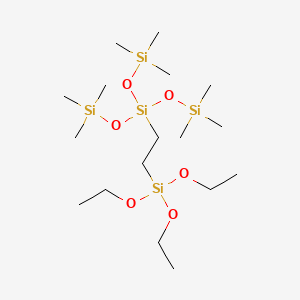

The IUPAC name for tris(trimethylsiloxy)silylethyltriethoxysilane is 1,1,1,5,5,5-hexamethyl-3-[2-(triethoxysilyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane . This systematic name reflects its complex structure:

- Trisiloxane backbone : A central trisiloxane framework (Si–O–Si–O–Si) forms the core.

- Trimethylsiloxy groups : Three trimethylsilyloxy (–OSi(CH₃)₃) substituents are attached to the central silicon atom.

- Ethyltriethoxysilyl moiety : A 2-(triethoxysilyl)ethyl group (–CH₂CH₂Si(OCH₂CH₃)₃) branches from the middle silicon.

The structural formula, C₁₇H₄₆O₆Si₅ , highlights its hybrid organic-inorganic nature. The molecule features:

- Five silicon atoms : Three in trimethylsiloxy groups, one in the trisiloxane backbone, and one in the ethoxysilyl group.

- Ethoxy (–OCH₂CH₃) and methyl (–CH₃) substituents : These govern hydrophobicity and reactivity.

A simplified structural representation is:

$$

(\text{CH}3)3\text{SiO}–\text{Si}–[\text{O}–\text{Si}(\text{OCH}2\text{CH}3)3]–\text{CH}2\text{CH}2–\text{Si}(\text{OSi}(\text{CH}3)3)2

$$

Hybridized Silicon Centers and Bond Configuration

All silicon atoms in the compound exhibit sp³ hybridization , forming tetrahedral geometries. Key bond characteristics include:

| Bond Type | Length (Å) | Angle | Energy (kJ/mol) |

|---|---|---|---|

| Si–O (siloxane) | 1.64 | Si–O–Si: 142.5° | 798 |

| Si–C (methyl/ethyl) | 1.89 | C–Si–C: ~109.5° | 435 |

| Si–O (ethoxy) | 1.64 | O–Si–O: ~109.5° | 798 |

Steric Effects of Trimethylsiloxy and Ethoxysilyl Substituents

The molecule’s steric profile is dominated by:

- Trimethylsiloxy groups :

- Ethoxysilyl moiety :

- The triethoxysilyl (–Si(OCH₂CH₃)₃) group contributes moderate steric bulk (~120 ų per ethoxy group).

- Ethoxy substituents are less bulky than trimethylsiloxy but still limit accessibility to the silicon atom .

Steric consequences :

- Reduced reactivity : Bulky groups slow hydrolysis and condensation reactions compared to smaller silanes (e.g., tetraethoxysilane) .

- Conformational control : The ethyl bridge (–CH₂CH₂–) between silicon centers introduces flexibility while mitigating steric clashes .

Eigenschaften

IUPAC Name |

triethoxy-[2-tris(trimethylsilyloxy)silylethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H46O6Si5/c1-13-18-27(19-14-2,20-15-3)16-17-28(21-24(4,5)6,22-25(7,8)9)23-26(10,11)12/h13-17H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLHRRQYSNARDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H46O6Si5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tris(trimethylsiloxy)silylethyltriethoxysilane can be synthesized through the reaction of trimethylsilyl chloride with trichlorosilane in the presence of a base such as lithium . The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane groups . The general reaction scheme is as follows:

3Me3SiCl+HSiCl3+6Li→(Me3Si)3SiH+6LiCl

Industrial Production Methods

In industrial settings, the production of tris(trimethylsiloxy)silylethyltriethoxysilane involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving distillation and purification steps to remove impurities and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Tris(trimethylsiloxy)silylethyltriethoxysilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of moisture, it hydrolyzes to form ethanol and silanol derivatives.

Condensation: It can undergo condensation reactions to form siloxane bonds, which are crucial in the formation of silicone polymers.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Water or moisture.

Condensation: Catalysts such as tris(pentafluorophenyl)borane .

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

Hydrolysis: Ethanol and silanol derivatives.

Condensation: Siloxane polymers.

Substitution: Functionalized silanes.

Wissenschaftliche Forschungsanwendungen

Tris(trimethylsiloxy)silylethyltriethoxysilane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of tris(trimethylsiloxy)silylethyltriethoxysilane involves the formation of stable siloxane bonds through condensation reactions. The compound’s silane groups react with hydroxyl groups on surfaces or other silane molecules, leading to the formation of siloxane linkages . This process is facilitated by catalysts such as tris(pentafluorophenyl)borane , which enhances the efficiency of siloxane bond formation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Tris(trimethylsiloxy)silane (TMS)

- Properties : Acts as a Lewis acid and nucleophile in organic synthesis . Lacks hydrolyzable ethoxy groups, limiting its use in crosslinking applications.

- Applications : Primarily used as a catalyst for ester/amide hydrolysis and in silsesquioxane synthesis .

Tris(trimethylsiloxy)silylpropyl methacrylate (TRIS)

- Structure : Methacrylate-terminated tris(trimethylsiloxy)silylpropyl group.

- Properties : Enhances oxygen permeability in contact lenses (Dk >30) due to high free volume from bulky siloxane segments .

- Applications: Key monomer in silicone hydrogel lenses, outperforming Tris(trimethylsiloxy)silylethyltriethoxysilane in gas permeability but less effective in surface hydrophobization .

Propyl Tris(trimethylsiloxy)silane-Functionalized Benzene Trisurea

- Structure : A benzene core with three propyl tris(trimethylsiloxy)silane tails.

- Properties : Exhibits CO2-philic behavior but requires ~40 wt% co-solvent (e.g., hexane) for dissolution. Increases CO2 viscosity by 14× at 0.5 wt%, outperforming linear siloxane analogs (3–30× viscosity enhancement) .

- Applications : Small-molecule CO2 thickeners for enhanced oil recovery. Tris(trimethylsiloxy)silylethyltriethoxysilane lacks comparable thickening efficacy but shows better solubility in polar solvents .

Cetyl Diglyceryl Tris(trimethylsiloxy)silylethyltriethoxysilane

- Structure : Combines a cetyl chain, diglyceryl group, and tris(trimethylsiloxy)silylethyltriethoxysilane.

- Properties : Functions as a low-silicone emulsifier (1–3 wt%) in water-in-oil emulsions, reducing greasiness while stabilizing cyclomethicone-based formulations .

- Applications : Cosmetic emulsions, contrasting with the industrial/textile focus of Tris(trimethylsiloxy)silylethyltriethoxysilane .

Key Performance Metrics and Data Tables

Table 1. Structural and Functional Comparison

Table 2. Thermal and Mechanical Properties

Research Findings and Industrial Relevance

- Hydrophobic Coatings: Tris(trimethylsiloxy)silylethyltriethoxysilane reduces water absorption in SPUA textiles to <5%, outperforming non-siliconated PUAs (>20%) .

- CO2 Thickening : Branched tris(trimethylsiloxy)silane tails (e.g., in benzene trisurea) achieve superior viscosity gains but require co-solvents, unlike Tris(trimethylsiloxy)silylethyltriethoxysilane, which integrates into aqueous-organic systems without additives .

- Limitations : High silicon content in Tris(trimethylsiloxy)silylethyltriethoxysilane reduces double-bond conversion (DC) in UV-cured films (DC drops from 96.9% to 80% at 30% Si content) due to restricted mobility .

Biologische Aktivität

Introduction

Tris(trimethylsiloxy)silylethyltriethoxysilane (TTS) is a silicon-based compound that has garnered attention in various fields, particularly in materials science and biomedicine. Its unique structural properties and biological compatibility make it a subject of interest for researchers exploring its potential applications in drug delivery systems, medical devices, and as a surface modifier.

Chemical Structure and Properties

TTS is characterized by its complex siloxane structure, which includes multiple trimethylsiloxy groups attached to a silylethyl backbone. This configuration contributes to its hydrophobicity, enhancing its interaction with biological membranes and proteins. The compound's molecular formula is , and it exhibits a boiling point of approximately 185 °C .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₃₀O₄Si₄ |

| Boiling Point | 185 °C |

| Form | Liquid |

| Refractive Index | 1.386 |

Biological Activity

Research indicates that TTS exhibits several biological activities that could be harnessed for medical applications:

- Biocompatibility : TTS has been shown to possess low toxicity, making it suitable for use in biocompatible materials. Its stability allows for incorporation into medical devices without adverse reactions .

- Drug Delivery Systems : The compound's ability to interact with lipid membranes facilitates its use in drug delivery systems. Studies have demonstrated that TTS can enhance the permeability of therapeutic agents across cellular barriers, potentially increasing their efficacy .

- Surface Modification : TTS is utilized in modifying surfaces to improve hydrophobicity and biocompatibility. This application is particularly relevant in creating coatings for implants and other medical devices, where reduced protein adsorption can lead to lower rates of rejection or infection.

Case Studies

- Medical Device Coatings : A study investigated the use of TTS as a coating material for catheters. The results indicated that TTS-coated surfaces exhibited significantly lower bacterial adhesion compared to uncoated controls, suggesting its potential in reducing infection rates associated with indwelling devices.

- Drug Delivery Enhancements : In another case study, researchers explored the incorporation of TTS into polymeric nanoparticles designed for targeted drug delivery. The findings revealed that the presence of TTS improved the stability and release profile of the encapsulated drugs, enhancing therapeutic outcomes in vitro.

The biological activity of TTS can be attributed to its ability to form stable interactions with various biomolecules:

- Cell Membrane Interaction : The hydrophobic nature of TTS allows it to integrate into lipid bilayers, potentially altering membrane fluidity and facilitating the transport of drugs across cellular barriers .

- Protein Binding : TTS can bind to proteins through hydrophobic interactions, influencing protein conformation and activity. This property can be exploited in designing biomaterials that require specific protein interactions for functionality.

Q & A

Q. How to assess biodegradation and ecotoxicity for grant compliance?

- Protocols :

- OECD 301F : Measures aerobic biodegradation in aqueous media.

- Daphnia magna acute toxicity tests : Required for REACH registration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.